Pyrazolo[1,5-a]pyridine-4-carboxamide

PDE4 inhibitor anti-inflammatory selectivity engineering

Pyrazolo[1,5-a]pyridine-4-carboxamide is a fused heterocyclic scaffold that serves as a strategic intermediate and core template in medicinal chemistry. Its structural architecture, featuring a pyrazole-pyridine bicycle with a hydrogen-bond-capable carboxamide at the 4-position, underpins potent and tunable biological activity.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12970750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-4-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12)
InChIKeyJTKOPFYDSWAYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-4-carboxamide: A Core Scaffold for Selective PDE4 and Soluble PI3 Kinase Inhibitor Design


Pyrazolo[1,5-a]pyridine-4-carboxamide is a fused heterocyclic scaffold that serves as a strategic intermediate and core template in medicinal chemistry. Its structural architecture, featuring a pyrazole-pyridine bicycle with a hydrogen-bond-capable carboxamide at the 4-position, underpins potent and tunable biological activity [1]. This scaffold is chemically validated by the discovery of N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide (compound 2a), a highly potent and selective phosphodiesterase-4 (PDE4) inhibitor with demonstrated in vivo anti-inflammatory efficacy [2]. Beyond PDE4 inhibition, the scaffold is also a key component of next-generation p110α-selective PI3 kinase inhibitors, where its incorporation has led to an up to 1000-fold improvement in aqueous solubility without sacrificing target potency or selectivity [3].

Why Generic Pyrazolo-Pyridine Analogs Cannot Substitute for the 4-Carboxamide-Derived Scaffold


The pyrazolo[1,5-a]pyridine core is not a monolithic entity; the regiospecific position and nature of substituents, particularly at the 4-position, dictate its binding mode, selectivity, and physicochemical properties. Generic substitution, such as using a regioisomer like pyrazolo[1,5-a]pyridine-3-carboxamide or a different heterocyclic core like an imidazo[1,5-a]pyridine, fails to guarantee the same pharmacophore engagement. For instance, the strategic shift from a pyridazinone (as in the dual PDE3/4 inhibitor KCA-1490) to a 4-carboxamide group (as in compound 2a) was pivotal in engineering selectivity towards PDE4 while abolishing PDE3 activity [1]. Similarly, in PI3K inhibitor programs, the pyrazolo[1,5-a]pyridine-4-carboxamide linkage has been specifically optimized to balance potent p110α inhibition with high selectivity and dramatically enhanced solubility—a simultaneous optimization that is not achievable with a generic or analog scaffold-switching approach [2].

Quantitative Evidence for Selecting Pyrazolo[1,5-a]pyridine-4-carboxamide Derivatives


Subtype-Selective PDE4 Inhibition versus Dual PDE3/4 Activity of KCA-1490

The pyrazolo[1,5-a]pyridine-4-carboxamide scaffold enables the design of highly selective PDE4 inhibitors, a critical feature over dual PDE3/4 inhibitors which carry a cardiovascular liability burden. The compound N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide (2a) was identified as a 'highly potent selective PDE4 inhibitor' derived from the structure of KCA-1490, a dual PDE3/4 inhibitor [1]. The IC50 of KCA-1490 for PDE4 is 42 nM and for PDE3 is 369 nM, demonstrating significant but imperfect selectivity . The structural transformation to the 4-carboxamide-based series represented by 2a is reported to enhance PDE4 selectivity while maintaining potent anti-inflammatory effects in an animal model [1].

PDE4 inhibitor anti-inflammatory selectivity engineering

1000-Fold Aqueous Solubility Improvement versus Earlier PI3K Leads

A common failure point for kinase inhibitors is poor aqueous solubility, which compromises formulation and bioavailability. A series of pyrazolo[1,5-a]pyridine-4-carboxamide derivatives incorporating a basic amine demonstrated comparable p110α PI3 kinase potency and selectivity to earlier compounds but with up to 1000-fold greater aqueous solubility as hydrochloride salts [1]. This advancement was directly enabled by the synthetic tractability of the core scaffold to be functionalized with solubility-enhancing groups.

PI3 Kinase inhibitor aqueous solubility p110α selectivity drug-likeness

Multi-Target Kinase Inhibitor Potential Compared to Alternative Scaffolds

The pyrazolo[1,5-a]pyridine-4-carboxamide core provides a versatile hinge-binding motif for a range of therapeutically relevant kinases. A specific compound derived from this scaffold (Patent Example 59) is a potent inhibitor of Tropomyosin-related kinase A (TrkA) and is under investigation for chronic pain, neuropathic pain, and solid tumors [1]. Furthermore, distinct derivatives have been patented as potent RET kinase inhibitors [2]. This multi-target applicability suggests that the specific geometric and electronic properties of the core scaffold are particularly adept at occupying the kinase ATP-binding pocket, offering broader or more tunable activity compared to more narrowly acting heterocyclic cores.

kinase inhibition TrkA RET lead diversification

High-Impact Application Scenarios for Pyrazolo[1,5-a]pyridine-4-carboxamide-Based Compounds


Designing Next-Generation, Cardiac-Safe PDE4 Inhibitors for Inflammatory Diseases

When a research program aims to develop a PDE4 inhibitor for chronic inflammatory conditions like COPD or asthma, minimizing PDE3 cross-reactivity is critical to avoid cardiovascular side effects. The Pyrazolo[1,5-a]pyridine-4-carboxamide scaffold, as represented by compound 2a, provides a validated starting point for engineering PDE4-selective molecules, having been evolved specifically from a dual PDE3/4 inhibitor (KCA-1490) to achieve this desired selectivity profile and in vivo efficacy [1].

Rescuing Drowned PI3K Lead Series with a Solubility-Optimized Core

A medicinal chemistry team facing formulation or bioavailability challenges with a pre-existing PI3K inhibitor series can use this scaffold as a direct chemical replacement. Research demonstrates that derivatives of Pyrazolo[1,5-a]pyridine-4-carboxamide maintain potent, p110α-selective PI3 kinase inhibition while boosting aqueous solubility by up to 1000-fold compared to earlier analogs, solving a critical procurement-limiting defect [2].

Broad-Spectrum Kinase Library Construction for Pain and Oncology Targets

For a drug discovery unit building a proprietary kinase-focused compound library, the Pyrazolo[1,5-a]pyridine-4-carboxamide core offers a unique, evidence-backed combination of synthetic accessibility and validated broad-spectrum kinase engagement. A single core elaboration strategy can yield potent hits against diverse targets, including TrkA (pain) and RET kinase (oncology), maximizing the return on investment for chemical procurement and library synthesis [3].

Selective RET Kinase Inhibitor Optimization for Oncology

In a program targeting RET-driven cancers, generic kinase scaffolds often suffer from off-target toxicity due to multi-kinase activity. The pyrazolo[1,5-a]pyridine-4-carboxamide scaffold has been specifically described in patent disclosures as a privileged platform for developing potent and subtype-selective RET kinase inhibitors, offering a tailored path forward where selectivity is paramount for both market differentiation and clinical success [4].

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.